molecular formula C10H13ClFN B1320853 N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine CAS No. 823189-82-8

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine

Cat. No. B1320853
M. Wt: 201.67 g/mol
InChI Key: KPFQCDBZECWZSW-UHFFFAOYSA-N
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Description

The compound "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" is a chemical entity that appears to be structurally related to various compounds studied for their chemical and biological properties. Although the exact compound is not directly studied in the provided papers, similar compounds with chloro-fluorophenyl groups and amine functionalities have been synthesized and analyzed for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from substituted toluenes or phenylthioureas. For instance, the synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This suggests that the synthesis of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" could similarly involve the use of substituted phenyl groups and appropriate amine precursors, potentially through an amide formation reaction or a reductive amination process.

Molecular Structure Analysis

The molecular structure of compounds with substituted phenyl groups and amine linkages has been extensively studied using spectroscopic methods such as Fourier transform infrared (FTIR), FT-Raman, and NMR spectroscopy. These techniques provide insights into the vibrational characteristics of the compounds and the influence of substituents on the amide group frequencies . Quantum chemical investigations using ab initio and density functional theory (DFT) calculations with basis sets like 6-311++G(d,p) can predict structural and thermodynamical properties, which would be relevant for understanding the molecular structure of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" .

Chemical Reactions Analysis

The chemical reactivity of compounds containing amine and substituted phenyl groups can be influenced by the electronic effects of the substituents. For example, the presence of electron-withdrawing groups such as chloro and fluoro can affect the nucleophilicity of the amine group and the overall reactivity of the molecule in substitution or addition reactions. The compounds studied in the provided papers do not directly address the reactivity of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine," but they do suggest that such a molecule could participate in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized to some extent. For example, the binding affinities of substituted ethylamines for dopamine receptors have been evaluated, indicating that structural modifications can significantly impact biological activity . The introduction of alkyl groups on the nitrogen atom of the amine can alter the lipophilicity and receptor selectivity, which could be relevant for the pharmacological profile of "N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine" . Additionally, the presence of halogen atoms could influence the compound's melting point, solubility, and stability.

Scientific Research Applications

Synthesis and Intermediate Applications

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine is a chemical compound that can serve as a key intermediate in the synthesis of various pharmaceuticals and chemicals. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the manufacture of flurbiprofen, highlights the importance of halogenated intermediates in pharmaceutical synthesis. Flurbiprofen is a non-steroidal anti-inflammatory and analgesic material, underscoring the role of such intermediates in drug development. The practical synthesis of such compounds, despite challenges related to the use of palladium and toxic phenylboronic acid, showcases the innovative approaches in chemical synthesis aimed at large-scale production (Qiu et al., 2009)1.

Fluorescent Chemosensors

The compound's structural features may also be exploited in the development of fluorescent chemosensors. For instance, compounds based on 4-Methyl-2,6-diformylphenol (DFP) have shown promise in detecting a variety of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors, along with their potential applications in various fields, illustrate the broad utility of chemically engineered molecules in analytical chemistry (Roy, 2021)2.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, understanding the degradation of nitrogen-containing compounds is critical. Advanced oxidation processes have been identified as effective in mineralizing resistant nitrogen-containing compounds, improving overall treatment schemes for water purification. This research area is particularly relevant for addressing global concerns about toxic and hazardous compounds in water, emphasizing the need for technologies that can degrade such substances efficiently (Bhat & Gogate, 2021)3.

Future Directions

The future directions for research on “N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine” could include further investigation into its synthesis, properties, and potential applications. Given the presence of chlorine and fluorine in the compound, it could have interesting properties and applications in various fields .

properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQCDBZECWZSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592484
Record name N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine

CAS RN

823189-82-8
Record name 2-Chloro-4-fluoro-N-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=823189-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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